molecular formula C12H17NO2 B7892970 D-Valine, phenylmethyl ester

D-Valine, phenylmethyl ester

Cat. No.: B7892970
M. Wt: 207.27 g/mol
InChI Key: YIRBOOICRQFSOK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Valine, phenylmethyl ester is a derivative of D-Valine, an important organic chiral source. This compound is widely used in various industrial applications, including the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs . Its unique structure and properties make it a valuable intermediate in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Valine, phenylmethyl ester can be synthesized through several methods. One common approach involves the esterification of D-Valine with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound often employs microbial preparation methods due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation of DL-Valine, stereoselective hydrolysis of N-acyl-DL-Valine by D-aminoacylase, and specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase are some of the methods used .

Chemical Reactions Analysis

Types of Reactions: D-Valine, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

D-Valine, phenylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Valine, phenylmethyl ester involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing various biochemical processes. For example, in the synthesis of antibiotics, it acts as a precursor that undergoes enzymatic transformations to form active pharmaceutical ingredients .

Comparison with Similar Compounds

  • L-Valine, phenylmethyl ester
  • D-Valine methyl ester
  • L-Valine methyl ester
  • N-Benzyloxycarbonyl-D-Valine

Comparison: D-Valine, phenylmethyl ester is unique due to its specific chiral configuration and the presence of a phenylmethyl ester group. This configuration imparts distinct chemical and biological properties compared to its analogs. For instance, D-Valine methyl ester lacks the phenylmethyl group, which affects its reactivity and applications. Similarly, L-Valine derivatives have different stereochemistry, leading to variations in their interactions with biological targets .

Properties

IUPAC Name

benzyl (2R)-2-amino-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRBOOICRQFSOK-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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